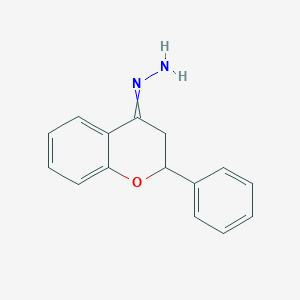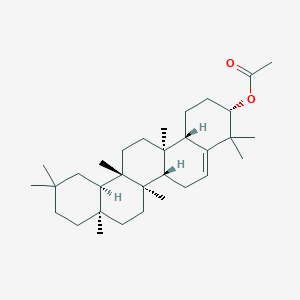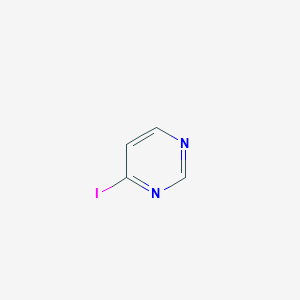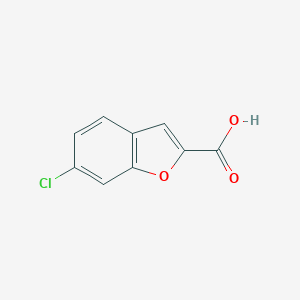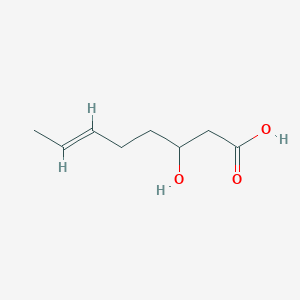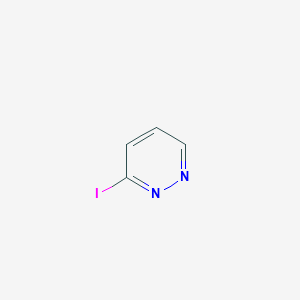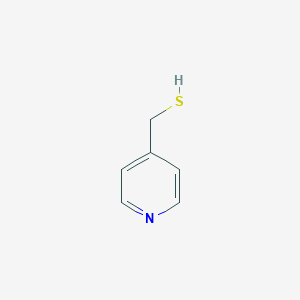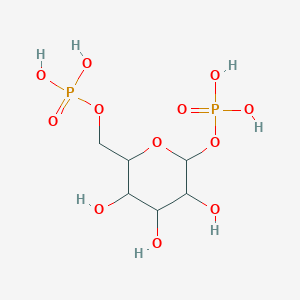
α-D-葡萄糖 1,6-双磷酸
描述
Alpha-D-Glucose 1,6-bisphosphate, also known as Glc-1,6-BP, is a bis-phosphorylated derivative of alpha-D-glucose . It plays a key role in carbohydrate metabolism . It is a product of the reaction of glucose-1- or 6-phosphate with glucose-1,6-bisphosphate synthase .
Synthesis Analysis
Alpha-D-Glucose 1,6-bisphosphate can be synthesized from glucose 6-phosphate through a two-step chemical reaction, involving acetylation and phosphorylation, followed by hydrolysis to remove acetyl groups. A protein named Slr1334 from the unicellular cyanobacterium Synechocysitis sp. PCC 6803 has been identified as a Glc-1,6-BP-synthase . This protein efficiently converts fructose-1,6-bisphosphate (Frc-1,6-BP) and α-D-glucose-1-phosphate/α-D-glucose-6-phosphate into Glc-1,6-BP .Molecular Structure Analysis
The molecular formula of Alpha-D-Glucose 1,6-bisphosphate is C6H14O12P2 . It contains a total of 34 bonds; 20 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 six-membered ring, 7 hydroxyl groups, 3 secondary alcohols, 1 ether (aliphatic), and 2 phosphates .Chemical Reactions Analysis
The functionality of α-D-phosphohexomutases (αPHM) relies on an initial auto-phosphorylation step which requires the presence of α-D-glucose-1,6-bisphosphate (Glc-1,6-BP) . The Slr1334 protein efficiently converts fructose-1,6-bisphosphate (Frc-1,6-BP) and α-D-glucose-1-phosphate/α-D-glucose-6-phosphate into Glc-1,6-BP and also catalyzes the reverse reaction .Physical And Chemical Properties Analysis
Alpha-D-Glucose 1,6-bisphosphate is a white to off-white powder . It is soluble in water .科学研究应用
代谢调节和酶激活
α-D-葡萄糖 1,6-双磷酸 (Glc-1,6-BP) 是一种至关重要的代谢调节剂,也是磷酸葡萄糖变位酶 (PGM) 和 αPHM 超家族中其他酶的重要激活剂。它在各种代谢过程中发挥着核心作用,包括糖原代谢、糖酵解、氨基糖形成以及细菌细胞壁和荚膜的形成。尽管其重要性,但 Glc-1,6-BP 的来源,尤其是在原核生物中,直到人们发现来自蓝藻 Synechocysitis sp. PCC 6803 的 Slr1334 蛋白是一种 Glc-1,6-BP 合酶,才被很好地理解。这种蛋白质有效地将果糖-1,6-双磷酸 (Frc-1,6-BP) 和 α-d-葡萄糖-1-磷酸/α-d-葡萄糖-6-磷酸转化为 Glc-1,6-BP,并催化逆反应。这一发现阐明了 Glc-1,6-BP 在碳代谢中的来源和功能 (Neumann、Friz 和 Forchhammer,2021)。
酶活性与配体结合
该化合物还参与各种酶的功能。例如,PgcM,一种 β-磷酸葡萄糖变位酶,表现出主要通过中间体葡萄糖 1,6-双磷酸将 β-葡萄糖 1-磷酸转化为 β-葡萄糖 6-磷酸的活性。葡萄糖 1,6-双磷酸在磷酸甘露糖变位酶 2 (PMM2) 的功能中也至关重要,磷酸甘露糖变位酶 2 在配体结合后会经历对其活性至关重要的巨大构象转变。这对于理解糖基化疾病和潜在的治疗干预具有重要意义 (Mesak 和 Dahl,2000)(Andreotti 等人,2014)。
在糖酵解和糖异生的作用
该化合物还被观察到是糖酵解过程和糖异生的关键参与者。例如,果糖 1,6-双磷酸醛缩酶是一种糖酵解酶,催化果糖 1,6-双磷酸的裂解,表明 Glc-1,6-BP 可能参与该酶的底物结合和反应过程。此外,对 β-磷酸葡萄糖变位酶 (β-PGM) 等酶的研究揭示了底物转化和抑制的复杂机制,其中 Glc-1,6-BP 是反应途径的关键组成部分 (Choi 和 Tolan,2004)(Tremblay 等人,2005)。
安全和危害
未来方向
The origin of this activator compound in bacteria is unknown and is a subject of ongoing research . The discovery of the Slr1334 protein as a Glc-1,6-BP-synthase suggests a conserved and essential role for the members of this αPHM subfamily . This could have implications for our understanding of glycogen metabolism, glycolysis, amino sugar formation as well as bacterial cell wall and capsule formation .
属性
IUPAC Name |
[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonooxymethyl)oxan-2-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O12P2/c7-3-2(1-16-19(10,11)12)17-6(5(9)4(3)8)18-20(13,14)15/h2-9H,1H2,(H2,10,11,12)(H2,13,14,15)/t2-,3-,4+,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHOZGRAXYWRNX-VFUOTHLCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)O)O)O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O12P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801014547 | |
| Record name | alpha-D-Glucose 1,6-bis(dihydrogen phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801014547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | alpha-D-Glucose 1,6-bisphosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003514 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
alpha-D-Glucose 1,6-bisphosphate | |
CAS RN |
10139-18-1 | |
| Record name | Glucose 1,6-bisphosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10139-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glucose-1,6-bisphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010139181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alpha-D-Glucose 1,6-Bisphosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02835 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | .alpha.-D-Glucopyranose, 1,6-bis(dihydrogen phosphate) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | alpha-D-Glucose 1,6-bis(dihydrogen phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801014547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-D-glucose 1,6-bis(dihydrogen phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.346 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLUCOSE 1,6-BISPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DRX17R6AM2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | alpha-D-Glucose 1,6-bisphosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003514 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



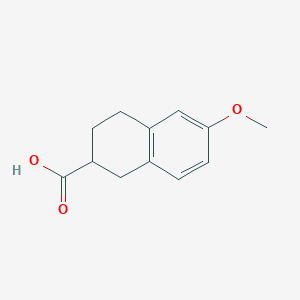


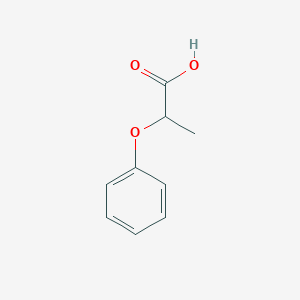

![[3,3'-Bipyridine]-5-carboxylic acid](/img/structure/B154828.png)
